

In-Depth Technical Guide: Discovery and Isolation of (2R,3R)-Dihydromyricetin (Ampelopsin)

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Compound of Interest		
Compound Name:	(2R,3R)-E1R	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Dihydromyricetin (DHM), also known as Ampelopsin, is a flavonoid compound first isolated from Ampelopsis meliaefolia in 1940.[1] It is a major bioactive component found in several plant species, most notably in high concentrations of 30-40% (w/w) in the traditional Chinese medicinal plant Ampelopsis grossedentata (vine tea).[1][2][3] DHM has garnered significant attention in the scientific community for its wide range of health-promoting activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective properties.[1][4] This guide provides a comprehensive overview of the discovery, isolation, and relevant biological pathways of (2R,3R)-Dihydromyricetin.

Physicochemical Properties



Property	Value
Molecular Formula	C15H12O8
Molecular Weight	320.25 g/mol
Stereochemistry	(+)-(2R,3R) is the most common and bioactive enantiomer.
Solubility	Slightly soluble in cold water; soluble in hot water, ethanol, and other organic solvents.[5][6]
Stability	Sensitive to heat, pH, and metal ions.[7] A study showed a 41.47% loss of DHM in water when treated at 60°C for 16 days.[1]
UV Absorption	Maximal absorption at approximately 290 nm.[1]

Discovery and Natural Occurrence

Dihydromyricetin was first isolated in 1940 by Kotake and Kubota from Ampelopsis meliaefolia. [1] It is found in various plants, including:

- Ampelopsis species (grossedentata, japonica, megalophylla)[8][9]
- Hovenia dulcis (Japanese raisin tree)[8][9]
- Cercidiphyllum japonicum[9]
- Rhododendron cinnabarinum[9]
- Certain Pinus and Cedrus species[9]
- Salix sachalinensis[8]
- Grapes and red bayberry[1]

The most abundant source of DHM is Ampelopsis grossedentata, where it can constitute up to 35% of the young stalks and leaves.[5]



Isolation and Purification Protocols

Several methods have been developed for the extraction and purification of DHM from plant sources. The choice of method depends on the desired purity and yield.

Solvent Extraction and Recrystallization

This traditional method leverages the differential solubility of DHM in hot and cold water.

Protocol:

- Extraction: The dried and powdered plant material (e.g., A. grossedentata leaves) is extracted with hot water or an ethanol-water mixture. A study found that 60% aqueous ethanol at 60°C for 180 minutes resulted in maximum DHM recovery.[6][10][11]
- Filtration: The extract is filtered to remove solid plant debris.
- Concentration: The filtrate is concentrated under reduced pressure.
- Recrystallization: The concentrated extract is cooled to induce crystallization of DHM.
 Repeated recrystallization (up to eight times) from hot water can yield DHM with a purity of 98%.[5]

Chelating Extraction Method

A newer method that utilizes the chelating properties of DHM with metal ions to improve yield and reduce extraction time.[5][12][13]

Protocol:

- Chelation: The plant material is extracted in the presence of a zinc salt (e.g., ZnSO₄). DHM forms a complex with Zn²⁺.
- Filtration and Washing: The mixture is filtered, and the residue containing the DHM-Zn complex is washed.
- Displacement: The DHM-Zn complex is treated with a stronger chelating agent, such as EDTA-2Na, to release the DHM.



• Purification: The resulting DHM is further purified by recrystallization.

Quantitative Comparison of Extraction Methods:

Parameter	Batch Extraction	Chelating Extraction
Extraction Time	Long (2-3 days or longer for high purity)[12]	Shorter
Yield	7.2%	11.4% - 12.2%
Purity	Lower	Up to 94.3%

Data from a comparative study on A. grossedentata.[5][13]

Chromatographic Methods

For very high purity, chromatographic techniques are employed.

- High-Speed Counter-Current Chromatography (HSCCC): This all-liquid chromatographic technique is suitable for preparative isolation. A triple-column HSCCC with a solvent system of n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v) has been used to obtain DHM with over 99% purity.[1]
- High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for both identification and quantification due to its simplicity and sensitivity.[1] A common setup uses a reverse-phased C18 column with a mobile phase of methanol and 0.1% phosphoric acid in water.[5]

Quantitative Analysis of DHM in Plant Extracts:



Plant Source	Part	DHM Concentration (mg/g)
Xanthoceras sorbifolium	Wood	6.76 - 7.89
Cassia ferruginea	Flowers (adult)	201.83 ± 4.71
Cassia ferruginea	Pods (adult)	129.58 ± 2.65
Cassia ferruginea	Leaves (adult)	100.25 ± 1.98
Cassia ferruginea	Stems (seedling)	52.08 ± 3.95
Cassia ferruginea	Leaves (seedling)	148.91 ± 3.01

Data from various studies utilizing quantitative analysis methods.[1][14]

Key Signaling Pathways Modulated by (2R,3R)-Dihydromyricetin

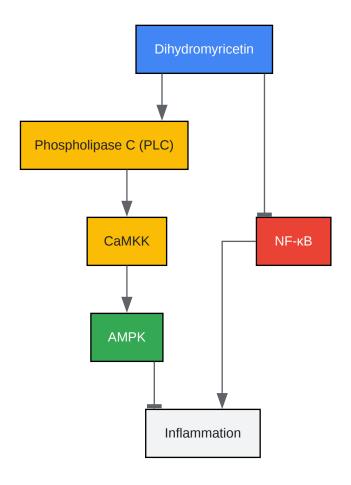
DHM exerts its diverse biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory and Antioxidant Pathways

DHM demonstrates potent anti-inflammatory and antioxidant properties through its interaction with the following pathways:

- NF-κB Pathway: DHM can suppress the NF-κB signaling pathway, a key regulator of inflammation.[15][16]
- AMPK Activation: DHM activates AMP-activated protein kinase (AMPK), a central regulator
 of cellular energy homeostasis.[15] AMPK activation is linked to improved metabolic health
 and mitochondrial function.[15]
- Sirtuin 1 (SIRT1) Modulation: DHM may influence the activity of SIRT1, a protein involved in stress response and metabolism.[15]
- PLC-CaMKK-AMPK Signal Pathway: DHM has been shown to activate this pathway by interacting with phospholipase C (PLC), leading to anti-inflammatory effects and improved insulin sensitivity.[16]





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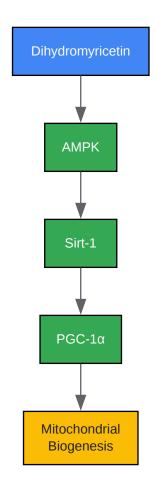
DHM's Anti-inflammatory Signaling Cascade.

Metabolic Regulation Pathways

DHM plays a significant role in regulating glucose and lipid metabolism:

- Insulin/IGF-1 Signaling (IIS): DHM can improve insulin sensitivity and glucose metabolism, potentially by influencing the IIS pathway.[15]
- AMPK/Sirt-1/PGC-1α Signaling Axis: In the context of alcoholic liver disease, DHM has been shown to activate this pathway, leading to improved mitochondrial biogenesis in the liver.[17]





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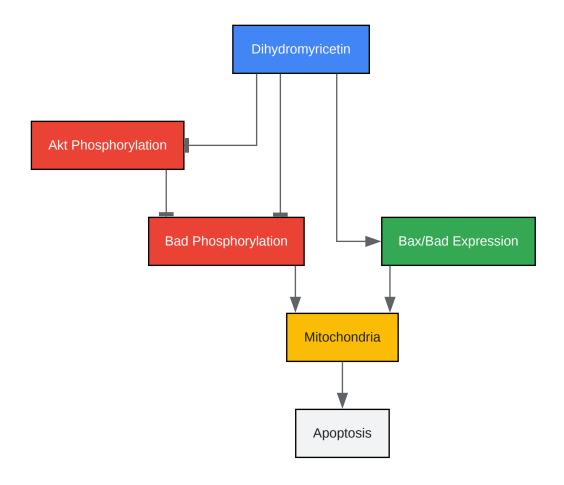
DHM's role in Mitochondrial Biogenesis.

Anticancer and Apoptosis Pathways

DHM has demonstrated anticancer activity by influencing cell death and proliferation pathways:

- p53 Signaling: DHM can activate the p53 signaling pathway, leading to apoptosis in cancer cells.[4]
- PI3K/Akt Pathway: In some contexts, DHM can inhibit the PI3K/Akt pathway, which is often overactive in cancer, thereby promoting apoptosis.[4]
- Mitochondria-Dependent Apoptosis: DHM can trigger this pathway by downregulating Akt/Bad signaling and enhancing the expression of pro-apoptotic proteins like Bax and Bad.
 [4]





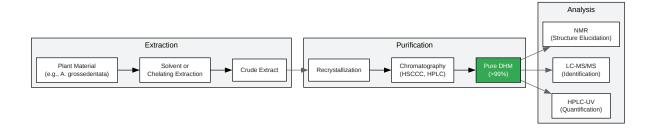
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DHM-induced Mitochondrial Apoptosis Pathway.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a general workflow for the isolation, purification, and analysis of (2R,3R)-Dihydromyricetin.





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Workflow for DHM Isolation and Analysis.

Conclusion

(2R,3R)-Dihydromyricetin is a promising natural compound with a well-documented history of isolation and a growing body of research supporting its multifaceted therapeutic potential. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity DHM for research and drug development purposes. A thorough understanding of its interactions with key cellular signaling pathways is crucial for harnessing its full therapeutic benefits. This guide provides a foundational resource for professionals in the field to further explore the potential of this remarkable flavonoid.

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